2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid
Overview
Description
“2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” is a chemical compound with the CAS Number: 886370-20-3 . It has a molecular weight of 289.23 and its IUPAC name is 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” is represented by the linear formula: C11H6F3NO3S . The Inchi Code is 1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-5-8(19-9)10(16)17/h1-5H,(H,16,17) .Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” is a white to yellow solid . The storage temperature is +4C .Scientific Research Applications
- Field : Life Sciences, specifically fluorescence microscopy and single-molecule spectroscopy .
- Application : Fluorophores, including “2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid”, are used in non-invasive studies on systems of biological importance .
- Method : The application involves the use of fluorescence microscopy techniques. The fluorophores are excited by light and they re-emit light upon excitation .
- Results : The use of fluorophores has enabled significant advancements in the field of life sciences, particularly in single molecule studies .
- Field : Organic Chemistry .
- Application : “2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid” might be used in photoredox catalysis .
- Method : The application involves the use of a photoredox catalyst and visible light irradiation .
- Results : The reactions have resulted in azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% .
Fluorophore Stabilization in Life Sciences
Photoredox Catalysis
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-5-8(19-9)10(16)17/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULXHMJUWYLKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200379 | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501200379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid | |
CAS RN |
886370-20-3 | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886370-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501200379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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